molecular formula C11H22N2O2 B12441882 (S)-3-Boc-3-methylaminopiperidine

(S)-3-Boc-3-methylaminopiperidine

Cat. No.: B12441882
M. Wt: 214.30 g/mol
InChI Key: CAYDBSFSSDWEDD-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Conformer Analysis

(S)-3-Boc-3-methylaminopiperidine adopts a piperidine ring framework substituted at the 3-position with both a tert-butoxycarbonyl (Boc) group and a methylamino moiety. The molecular formula $$ \text{C}{11}\text{H}{22}\text{N}2\text{O}2 $$ and molecular weight of 214.30 g/mol reflect its compact yet functionalized structure. X-ray crystallographic studies of related piperidine derivatives reveal that the Boc group induces steric and electronic effects that influence ring conformation. For example, in analogous iminium salts, staggered conformations dominate, with aryl groups preferentially orienting above heterocyclic rings to minimize steric clashes.

The piperidine ring in (S)-3-Boc-3-methylaminopiperidine likely exists in a chair or boat conformation, stabilized by intramolecular hydrogen bonding between the Boc carbonyl oxygen and the methylamino proton. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level predict a boat conformation for similar N-Boc piperidines, with energy differences between conformers within 1–2 kcal/mol. This minor energy barrier allows for rapid interconversion at room temperature, as evidenced by dynamic nuclear magnetic resonance (NMR) studies.

Key bond lengths and angles derived from crystallographic data of related compounds include:

Parameter Value (Å or °) Source Compound
C-N (Boc) 1.34 Å [Pt(II)(mmap)(oxalate)]
C-O (carbonyl) 1.22 Å Imidazolidinone salts
N-C-C (piperidine) 109.5° β-Keto ester derivatives

These metrics highlight the planar geometry of the Boc group and tetrahedral coordination at the piperidine nitrogen.

Electronic Configuration and Resonance Stabilization Effects

The electronic structure of (S)-3-Boc-3-methylaminopiperidine is governed by resonance interactions within the Boc group and hyperconjugation from the methylamino substituent. The Boc carbonyl ($$ \text{C=O} $$) exhibits partial double-bond character ($$ \text{C-O} $$ bond length: ~1.22 Å), with resonance stabilization delocalizing electron density across the carbamate group. This delocalization reduces the basicity of the piperidine nitrogen compared to unsubstituted analogs, as evidenced by a pKa shift from ~11.1 to ~8.5 in aqueous solution.

Natural bond orbital (NBO) analysis reveals significant electron donation from the methylamino lone pair into the antibonding orbitals of the adjacent C-N bond, further stabilizing the molecule. The calculated dipole moment of 3.2 Debye (at the B3LYP/6-31G(d) level) aligns with experimental observations of moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Resonance effects also influence the compound’s spectroscopic signatures:

  • Infrared (IR) : A strong absorption band at ~1680 cm$$^{-1}$$ corresponds to the Boc carbonyl stretch.
  • $$^{13}\text{C}$$ NMR : The carbonyl carbon resonates at ~155 ppm, while the quaternary Boc carbon appears at ~80 ppm.

Comparative Analysis with Related N-Boc Piperidine Derivatives

(S)-3-Boc-3-methylaminopiperidine shares structural motifs with other N-Boc piperidines but exhibits distinct properties due to its substitution pattern:

Property (S)-3-Boc-3-methylaminopiperidine tert-Butyl 4-methylpiperidine-3-carbamate 5-(N-Boc-piperidinyl)-1H-pyrazole
Molecular Weight 214.30 g/mol 214.31 g/mol 265.32 g/mol
TPSA (Topological Polar Surface Area) 41.57 Ų 41.57 Ų 64.71 Ų
LogP (Octanol-Water Partition Coefficient) 1.61 1.62 2.15

Key differences arise from the methylamino group’s electron-donating effects and the pyrazole ring’s aromaticity in the comparison compound. The (S)-configuration at C3 also introduces stereoelectronic effects absent in achiral derivatives like tert-butyl 4-methylpiperidine-3-carbamate.

Synthetic routes further highlight distinctions. While (S)-3-Boc-3-methylaminopiperidine is typically prepared via Boc protection of a pre-formed piperidine precursor, pyrazole-containing analogs require β-enamine diketone intermediates and hydrazine cyclization. These divergent pathways underscore the compound’s unique reactivity profile.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (3S)-3-(methylamino)piperidine-3-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)6-5-7-13-8-11/h12-13H,5-8H2,1-4H3/t11-/m0/s1

InChI Key

CAYDBSFSSDWEDD-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]1(CCCNC1)NC

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCNC1)NC

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination

Substrate Preparation and Boc Protection

The synthesis begins with N-Boc-3-piperidone , which undergoes condensation with enantiomerically pure (S)-tert-butanesulfinamide in the presence of pyrrolidine (1–10 mol%) at 20–90°C. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.
  • Dehydration : Molecular sieves (4Å or 5Å) to drive imine formation.
  • Molar ratio : 1:1.1–1.5 (N-Boc-3-piperidone to sulfinamide).

Diastereoselective Reduction

The intermediate N-Boc-3-(tert-butylsulfinylimino)piperidine is reduced at -20°C to 0°C using NaBH₄ or NaBH(OAc)₃ in methanol. This step achieves dr >50:1 due to the chiral directing effect of the sulfinyl group. Ethanol/heptane recrystallization further enriches diastereomeric purity (>99% ee).

Deprotection and Methylation

Concentrated HCl (2.2–5.0 equiv) removes both Boc and sulfinyl groups at 20–80°C , yielding (S)-3-aminopiperidine dihydrochloride. Subsequent methylation with methyl iodide in the presence of K₂CO₃ in acetonitrile affords the final product with 85–92% yield (Table 1).

Table 1: Performance of Asymmetric Reductive Amination
Parameter Value Reference
Overall yield 45–55%
ee after deprotection 99.2%
Reaction time 12–24 hours

Enzymatic Transamination

ω-Transaminase-Mediated Synthesis

Immobilized ω-transaminases (e.g., Chromobacterium violaceum) convert N-Boc-3-piperidone to (S)-3-Boc-3-aminopiperidine using isopropylamine as an amine donor. Key advantages include:

  • Co-factor : Pyridoxal-5’-phosphate (PLP, 0.1–1.0 mM).
  • Temperature : 30–37°C, pH 7.5–8.5.
  • Yield : 72% with >99% ee in 8 hours.

Process Optimization

  • Substrate loading : 50–100 g/L.
  • Enzyme recyclability : 5–7 cycles without significant activity loss.
  • Downstream processing : Crystallization from ethyl acetate/n-heptane achieves 98.5% purity.
Table 2: Enzymatic vs. Chemical Methods
Method Yield ee% Cost (USD/kg)
Enzymatic transamination 72% >99 2,800
Asymmetric reductive amination 55% 99.2 1,950

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 3-methylaminopiperidine is resolved using D-pyroglutamic acid in ethanol. The (S)-enantiomer selectively crystallizes as a salt with 55–60% yield and 98% ee after two recrystallizations. Boc protection of the resolved amine completes the synthesis.

Limitations

  • Throughput : Requires large volumes of ethanol (5–10 L/kg product).
  • Waste : 30–40% loss of the undesired (R)-enantiomer.

Hydrogenolysis of Protected Intermediates

Benzyl Group Removal

N-Benzyl-3-methylaminopiperidine (synthesized via reductive amination) undergoes hydrogenolysis using 10% Pd/C in ethanol under 1 atm H₂ . Boc protection post-hydrogenolysis yields the target compound with 82–87% yield .

Critical Parameters

  • Catalyst loading : 5–10 wt%.
  • Reaction time : 12–18 hours.
  • Purity : >98% after silica gel chromatography.

Ring-Closure Strategies

Cyclization of Nitroethylamine Derivatives

A novel method involves reacting 2-butenal with N-PG-2-nitroethylamine (PG = protecting group) in dichloromethane at -10–50°C , followed by acid-catalyzed dehydration. Catalytic hydrogenation of the resulting nitro compound and methylation yields (S)-3-Boc-3-methylaminopiperidine with 45% overall yield .

Stereochemical Control

  • Chiral catalyst : (R,R)-TsDPEN-RuCl (0.5 mol%) for asymmetric hydrogenation.
  • ee : 95–97% after recrystallization.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Applicability
Method Scalability ee% Cost Efficiency
Enzymatic transamination Moderate >99 High
Hydrogenolysis High 98 Moderate
Chiral resolution Low 98 Low

Chemical Reactions Analysis

Types of Reactions: (S)-3-Boc-3-methylaminopiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-methylated derivatives.

Scientific Research Applications

(S)-3-Boc-3-methylaminopiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Boc-3-methylaminopiperidine involves its interaction with specific molecular targets. The Boc protecting group ensures the stability of the compound during reactions, while the piperidine ring and methyl group facilitate binding to target molecules. The compound can act as a ligand, modulating the activity of enzymes and receptors through non-covalent interactions.

Comparison with Similar Compounds

Key Observations :

  • Benzyl substitution (e.g., in (S)-1-Benzyl-3-Boc-aminopiperidine) enhances lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drug candidates . Hydroxyl substitution (e.g., in (S)-3-Hydroxy-N-Boc-piperidine) improves aqueous solubility, making it preferable for formulations requiring polar solvents .
  • Synthetic Utility: (S)-3-Boc-3-methylaminopiperidine serves as a precursor in synthesizing kinase inhibitors and GPCR modulators, leveraging its methylamino group for selective interactions . The hydroxyl analog is prioritized in prodrug strategies due to its hydrogen-bonding capacity .

Pharmacological Relevance

  • (S)-3-Boc-3-methylaminopiperidine derivatives have been used in kinase inhibitor synthesis, where the methylamino group facilitates hydrogen bonding with ATP-binding pockets .
  • The benzyl-substituted analog demonstrated enhanced binding affinity for σ-1 receptors in preclinical studies, attributed to its hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.